molecular formula C19H15N3OS2 B11560005 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11560005
M. Wt: 365.5 g/mol
InChI Key: LYZQOAAVAUPCLH-UHFFFAOYSA-N
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Description

3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors One common approach involves the formation of the thieno[2,3-b]pyridine core through cyclization reactionsThe thiophen-2-yl group is often introduced via cross-coupling reactions such as Suzuki or Stille coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .

Scientific Research Applications

3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives and heterocyclic compounds with similar structural features, such as:

  • Thieno[3,2-b]thiophene derivatives
  • Pyridine-based heterocycles
  • Thiophene-based compounds

Uniqueness

The uniqueness of 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H15N3OS2

Molecular Weight

365.5 g/mol

IUPAC Name

3-amino-N-(2-methylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H15N3OS2/c1-11-5-2-3-6-13(11)21-18(23)17-16(20)12-8-9-14(22-19(12)25-17)15-7-4-10-24-15/h2-10H,20H2,1H3,(H,21,23)

InChI Key

LYZQOAAVAUPCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N

Origin of Product

United States

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